molecular formula C21H28ClNO5 B564357 N-Demethyl Trimebutine-d5 Hydrochloride CAS No. 1286632-72-1

N-Demethyl Trimebutine-d5 Hydrochloride

Cat. No. B564357
M. Wt: 414.938
InChI Key: CTXAQAVYYROYHX-LFMIHFMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Demethyl Trimebutine-d5 Hydrochloride is a compound with the molecular formula C21H28ClNO5 . It is the deuterium labeled version of N-Demethyl Trimebutine hydrochloride . The molecular weight of this compound is 414.9 g/mol .


Synthesis Analysis

The synthesis of N-Demethyl Trimebutine-d5 Hydrochloride involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . These isotopes are largely used as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The IUPAC name of N-Demethyl Trimebutine-d5 Hydrochloride is [3,3,4,4,4-pentadeuterio-2-(methylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate;hydrochloride . The InChI and SMILES representations provide further details about its molecular structure .


Physical And Chemical Properties Analysis

N-Demethyl Trimebutine-d5 Hydrochloride has a molecular weight of 414.9 g/mol . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 10 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 414.1969844 g/mol . The topological polar surface area is 66 Ų, and it has a complexity of 440 .

Scientific Research Applications

Metabolic Pathways and Kinetics

  • Metabolic Pathways : A study revealed that Trimebutine maleate is preferentially metabolized by N-demethylation followed by ester hydrolysis and conjugation, showing species differences in metabolic pathways in vivo (Miura, Chishima, & Takeyama, 1989).
  • Metabolite Kinetics : Research on the N-demethylation of Trimebutine to N-monodesmethyl trimebutine in rats showed significant hepatic first-pass metabolism, indicating a predominant N-demethylation pathway (Lee, Chang, & Koh, 1998).

Taste Masking and Formulation Studies

Pharmacological Effects

  • Antinociceptive Effects : Research demonstrated the antinociceptive action of (S)-N-desmethyl trimebutine in a rat model of neuropathic pain, suggesting its usefulness in pain treatment (Kayser, Christensen, Guilbaud, & Roman, 1999).

Analytical Methods for Determination

  • HPLC Determination : A study developed a highly sensitive HPLC method for the simultaneous determination of Trimebutine and its metabolite N-monodesmethyl trimebutine in rat and human plasma (Joo, Chang, Oh, Shin, Na, & Lee, 1999).

Mechanism of Action and Clinical Effects

  • Gastrointestinal Motility Modulation : Trimebutine's actions on the gastrointestinal tract are mediated through agonist effects on peripheral opiate receptors and modulation of gastrointestinal peptides, influencing motility and pain management (Delvaux & Wingate, 1997).

properties

IUPAC Name

[3,3,4,4,4-pentadeuterio-2-(methylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5.ClH/c1-6-21(22-2,16-10-8-7-9-11-16)14-27-20(23)15-12-17(24-3)19(26-5)18(13-15)25-4;/h7-13,22H,6,14H2,1-5H3;1H/i1D3,6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXAQAVYYROYHX-LFMIHFMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Demethyl Trimebutine-d5 Hydrochloride

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